molecular formula C11H21NO2 B15253163 Ethyl 3-amino-2-(cyclopentylmethyl)propanoate

Ethyl 3-amino-2-(cyclopentylmethyl)propanoate

Cat. No.: B15253163
M. Wt: 199.29 g/mol
InChI Key: PXKZLCDHBBYNPT-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-(cyclopentylmethyl)propanoate is an ethyl ester derivative featuring an amino group at the β-position and a cyclopentylmethyl substituent at the α-position of the propanoate backbone. The cyclopentylmethyl group introduces steric bulk, which may influence solubility, reaction kinetics, and binding interactions in biological systems .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

ethyl 2-(aminomethyl)-3-cyclopentylpropanoate

InChI

InChI=1S/C11H21NO2/c1-2-14-11(13)10(8-12)7-9-5-3-4-6-9/h9-10H,2-8,12H2,1H3

InChI Key

PXKZLCDHBBYNPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1CCCC1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2-(cyclopentylmethyl)propanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of 3-amino-2-(cyclopentylmethyl)propanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction can be represented as follows:

3-amino-2-(cyclopentylmethyl)propanoic acid+ethanolH2SO4ethyl 3-amino-2-(cyclopentylmethyl)propanoate+water\text{3-amino-2-(cyclopentylmethyl)propanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-amino-2-(cyclopentylmethyl)propanoic acid+ethanolH2​SO4​​ethyl 3-amino-2-(cyclopentylmethyl)propanoate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-(cyclopentylmethyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Nitro or imine derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Ethyl 3-amino-2-(cyclopentylmethyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-(cyclopentylmethyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 3-Amino-2-(2,6-Difluorophenyl)Propanoate Hydrochloride
  • Structure : Aromatic 2,6-difluorophenyl group at the α-position.
  • Key Differences :
    • The electron-withdrawing fluorine atoms on the phenyl ring enhance electrophilicity, contrasting with the electron-donating cyclopentylmethyl group.
    • Increased steric hindrance in the cyclopentylmethyl derivative may reduce reactivity in nucleophilic substitutions compared to the planar aromatic substituent.
  • Applications : Likely used in medicinal chemistry for fluorine-containing drug candidates .
Methyl 3-Amino-2-(Cyclopentylmethyl)Propanoate
  • Structure : Methyl ester instead of ethyl.
  • Key Differences: Ethyl esters generally exhibit higher lipophilicity, which may improve membrane permeability in drug candidates.
Ethyl 3-(Methylthio)Propanoate
  • Structure : Methylthio (-SMe) group at the β-position.
  • Key Differences: The thioether group participates in radical reactions and metal coordination, unlike the nucleophilic amino group. Found in pineapple aroma, highlighting the role of non-amino esters in flavor chemistry .
Ethyl (2E)-2-Cyano-3-(4-Methylphenyl)Propanoate
  • Structure: Cyano and aromatic substituents.
  • Key Differences: The electron-withdrawing cyano group stabilizes negative charges, enabling use in Michael additions. Contrasts with the amino group’s nucleophilic and hydrogen-bonding capabilities .

Data Table: Structural and Functional Comparison

Compound Name Substituents (α/β) Functional Groups Molecular Weight (g/mol) Key Applications
This compound Cyclopentylmethyl (α), NH₂ (β) Ester, amine ~211.29 Pharmaceutical intermediates
Ethyl 3-amino-2-(2,6-difluorophenyl)propanoate HCl 2,6-Difluorophenyl (α), NH₂ (β) Ester, amine, HCl salt ~265.72 Fluorinated drug synthesis
Mthis compound Cyclopentylmethyl (α), NH₂ (β) Ester (methyl), amine ~197.26 Discontinued (stability issues)
Ethyl 3-(methylthio)propanoate - (α), -SMe (β) Ester, thioether ~148.24 Flavor compounds (fruity aroma)
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate 4-Methylphenyl (α), CN (β) Ester, nitrile ~229.28 Michael addition substrates

Research Findings and Implications

  • Amino Group Reactivity: The β-amino group in this compound enables participation in condensation reactions, such as forming imines or amides, which are critical in peptide and heterocycle synthesis .
  • Steric Effects : The cyclopentylmethyl group may hinder crystallization, complicating purification, but could enhance enantioselectivity in asymmetric catalysis .
  • Comparative Stability : Methyl esters (e.g., ) are more prone to hydrolysis than ethyl esters, suggesting the ethyl variant may offer improved shelf life .

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